2-Butanol,3,3-dimethyl-, (2S)-

Description

Significance of Chirality in Advanced Chemical and Biological Systems

Chirality, a term derived from the Greek word for hand, describes a fundamental property of objects, including molecules, that are non-superimposable on their mirror images. chiralpedia.com This "handedness" is a critical concept in chemistry and biology. chiralpedia.com Chiral molecules, known as enantiomers, often exhibit identical physical properties in a non-chiral environment, but their interactions with other chiral entities, such as biological systems, can differ dramatically. chiralpedia.com

The significance of chirality is particularly evident in biological processes. Enzymes, receptors, and even our DNA are chiral, meaning they can distinguish between the different enantiomers of a molecule. pressbooks.pubresearchfloor.org This selective interaction is the basis for many biological functions and has profound implications in fields like pharmacology. pressbooks.pubresearchfloor.org A well-known example is the thalidomide (B1683933) tragedy, where one enantiomer of the drug was therapeutic while the other caused severe birth defects, highlighting the critical importance of understanding and controlling chirality in drug design. chiralpedia.comnumberanalytics.com

Overview of Chiral Secondary Alcohols in Contemporary Organic Chemistry

Chiral secondary alcohols are a vital class of compounds in modern organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. acs.orgtandfonline.com Their utility stems from the presence of a hydroxyl group attached to a stereogenic carbon, which allows for a variety of chemical transformations and the introduction of chirality into a target molecule.

The synthesis of enantiomerically pure secondary alcohols is a major focus of asymmetric synthesis. organic-chemistry.org Various methods, including the use of chiral catalysts and auxiliaries, have been developed to achieve high levels of stereoselectivity in their preparation. acs.orgorganic-chemistry.org These methods enable chemists to produce a specific enantiomer of a chiral alcohol, which is often essential for its desired biological activity or its effectiveness as a chiral building block. encyclopedia.pub

Structural Features and Stereochemical Context of (2S)-2-Butanol,3,3-dimethyl-

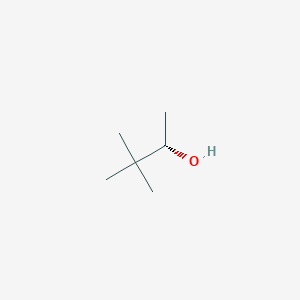

(2S)-3,3-dimethyl-2-butanol, also known as (S)-(+)-pinacolyl alcohol, is a chiral secondary alcohol with the chemical formula C₆H₁₄O. chembk.com Its structure is characterized by a stereogenic center at the second carbon atom (C2), to which a hydroxyl group is attached. The "(2S)-" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.

A key structural feature of this molecule is the presence of a bulky tert-butyl group (three methyl groups attached to a single carbon) at the third carbon position (C3). This steric bulk significantly influences the molecule's reactivity and its interactions with other molecules. The combination of the chiral center and the sterically demanding tert-butyl group makes (2S)-3,3-dimethyl-2-butanol a valuable compound in certain stereoselective reactions.

| Compound Name | Synonyms | Molecular Formula | Key Structural Features |

| (2S)-3,3-dimethyl-2-butanol | (S)-(+)-Pinacolyl alcohol; (S)-1-tert-Butylethanol | C₆H₁₄O | Chiral center at C2, tert-butyl group at C3 |

| Thalidomide | C₁₃H₁₀N₂O₄ | Chiral drug with two enantiomers | |

| (R)-3,3-dimethyl-2-butanol | (R)-(-)-Pinacolyl alcohol | C₆H₁₄O | Enantiomer of (2S)-3,3-dimethyl-2-butanol |

Enantioselective Synthesis Strategies for Chiral Alcohols

The creation of a single, desired stereoisomer of a chiral molecule is paramount in many chemical applications. For chiral alcohols like (2S)-3,3-dimethyl-2-butanol, enantioselective synthesis aims to produce the (S)-enantiomer with high selectivity over its (R)-counterpart. This is typically achieved by using chiral catalysts or reagents that create a stereochemically controlled environment for the reaction.

Asymmetric Catalytic Hydrogenation of Prochiral Ketones

A prominent method for synthesizing (2S)-3,3-dimethyl-2-butanol is the asymmetric hydrogenation of its corresponding prochiral ketone, 3,3-dimethyl-2-butanone (also known as pinacolone). This reaction involves the addition of hydrogen across the carbonyl group, guided by a chiral catalyst to favor the formation of the (S)-alcohol.

Transition-metal catalysts, particularly those based on ruthenium complexed with chiral bisphosphine ligands, are highly effective for the asymmetric hydrogenation of ketones. Among the most successful ligands is 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). The use of a Ru-(S)-BINAP catalyst, for instance, can achieve high yields and enantioselectivities in the hydrogenation of 3,3-dimethyl-2-butanone. Research has shown that under optimized conditions, these catalysts can lead to yields exceeding 85% and enantiomeric excesses (ee) up to 95%.

However, the hydrogenation of sterically hindered ketones like pinacolone (B1678379) can be challenging. For example, the use of a (S)-TolBINAP/(S,S)-DPEN–Ru catalyst resulted in a low yield (20%) and enantiomeric excess (14% ee) for the synthesis of (S)-3,3-dimethyl-2-butanol. nih.gov To address this, specialized catalysts have been designed. A notable example is the RuCl₂(S)-tolbinap complex, where pica is α-picolylamine. This catalyst was specifically designed with a larger pocket to accommodate bulky substrates, leading to quantitative conversion and a high enantiomeric excess of 98% for the hydrogenation of pinacolone. nih.gov

Table 1: Performance of Selected Ru-Catalysts in 3,3-Dimethyl-2-Butanone Hydrogenation

| Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |

| Ru-(S)-BINAP | 60 | 30 | 88 | 94 | |

| (S)-TolBINAP/(S,S)-DPEN–Ru | - | 9 | 20 | 14 | nih.gov |

| RuCl₂(S)-tolbinap | - | - | Quantitative | 98 | nih.gov |

This table is for illustrative purposes and specific conditions can vary.

The design of the chiral ligand is crucial for achieving high enantioselectivity in asymmetric catalysis. numberanalytics.comnumberanalytics.com The ligand creates a chiral environment around the metal center, which in turn dictates how the substrate approaches and binds to the catalyst. numberanalytics.comacs.org Key principles in ligand design include:

C₂ Symmetry: Many effective chiral ligands, including BINAP, possess a C₂ axis of symmetry. This reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. pnas.org

Steric and Electronic Properties: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize catalyst performance. numberanalytics.com For instance, the bulky groups on the phosphine (B1218219) atoms of the BINAP ligand create a well-defined chiral pocket that controls the orientation of the ketone substrate.

Bifunctional Catalysis: Some advanced catalyst systems operate through a metal-ligand bifunctional mechanism. acs.org In these systems, both the metal center and a functional group on the ligand (such as an amine) participate in the catalytic cycle, often leading to enhanced activity and selectivity. acs.org

The stereochemical outcome of the hydrogenation is determined by the specific interactions between the chiral catalyst and the prochiral ketone. The catalyst directs the delivery of the hydride from one face of the carbonyl group over the other, leading to the preferential formation of one enantiomer. researchgate.net

Transitioning an asymmetric hydrogenation from the laboratory to an industrial scale requires careful optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness. numberanalytics.com Key factors include:

Catalyst Loading: Minimizing the amount of expensive catalyst needed is a primary goal. This is often expressed as the substrate-to-catalyst ratio (S/C). numberanalytics.com For the hydrogenation of pinacolone with the highly efficient RuCl₂(S)-tolbinap catalyst, an S/C ratio of 100,000 was achieved. nih.gov

Solvent: The choice of solvent can significantly impact reaction rate, enantioselectivity, and substrate solubility. mdpi.comacs.org For example, the hydrogenation of pinacolone with the aforementioned Ru-pica catalyst gave a much higher optical yield in ethanol (B145695) compared to 2-propanol. nih.gov

Temperature and Pressure: These parameters are optimized to achieve a reasonable reaction rate without compromising catalyst stability or enantioselectivity. mdpi.comscispace.com

Catalyst Recovery and Reuse: Developing methods for recovering and reusing the catalyst is crucial for making the process economically viable on a large scale. numberanalytics.com

Continuous flow processes using solid-supported catalysts are also being developed to improve the scalability and safety of asymmetric hydrogenations. acs.org

Chiral Reducing Agent-Mediated Asymmetric Reductions

An alternative approach to asymmetric hydrogenation involves the use of stoichiometric or catalytic amounts of a chiral reducing agent. These reagents deliver a hydride to the prochiral ketone in a stereocontrolled manner.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols. alfa-chemistry.comwikipedia.org This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline. alfa-chemistry.comwikipedia.org

The mechanism of the CBS reduction involves the coordination of borane (B79455) (the hydride source) to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This activates the borane and enhances the Lewis acidity of the boron atom within the catalyst ring. nrochemistry.com The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric hindrance, placing the larger substituent in a pseudo-equatorial position in a six-membered ring transition state. youtube.com This controlled orientation ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. nrochemistry.comyoutube.com

For the synthesis of (2S)-3,3-dimethyl-2-butanol, the (S)-CBS reagent is used to reduce 3,3-dimethyl-2-butanone. This method is highly efficient, often achieving enantiomeric excesses greater than 98% and yields in the range of 90-95%. The reaction is typically carried out at low temperatures, such as -78°C, in a solvent like tetrahydrofuran (B95107) (THF).

Table 2: Typical CBS Reduction Parameters for 3,3-Dimethyl-2-Butanone

| Parameter | Optimal Value | Impact on Enantioselectivity | Reference |

| Temperature | -78°C | Maximizes ee | |

| Solvent | Tetrahydrofuran (THF) | Enhances kinetics | |

| Catalyst Loading | 10 mol% | Balances cost and ee |

This table is for illustrative purposes and specific conditions can vary.

The CBS reduction is praised for its predictability, broad substrate scope, and excellent stereocontrol, making it a valuable tool in organic synthesis. alfa-chemistry.com

An in-depth examination of the synthetic pathways to (2S)-2-Butanol,3,3-dimethyl- reveals a variety of sophisticated chemical and biochemical methodologies. This article focuses exclusively on specific techniques for its asymmetric synthesis, detailing the scalability, enantiomeric outcomes, and core principles of each approach.

2 Borane-Mediated Asymmetric Reduction: Scalability and Enantiomeric Excess

The asymmetric reduction of the prochiral ketone, 3,3-dimethyl-2-butanone, using chiral borane reagents is a highly effective and scalable method for producing (2S)-3,3-dimethyl-2-butanol. This strategy relies on the transfer of a hydride from a boron atom within a chiral environment to the carbonyl group of the ketone.

A prominent example of this approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes chiral oxazaborolidine catalysts. santiago-lab.com When 3,3-dimethyl-2-butanone is treated with the (S)-CBS reagent, the (2S)-alcohol is preferentially formed. santiago-lab.com This reaction proceeds via a six-membered transition state and is typically conducted at cryogenic temperatures, such as -78°C, in a solvent like tetrahydrofuran (THF) to maximize stereoselectivity. santiago-lab.com The CBS method is capable of achieving enantiomeric excess (ee) values greater than 98% with chemical yields between 90-95%. santiago-lab.com

Another effective reagent is diisopinocampheylchloroborane (Ipc₂BCl), a chiral reducing agent derived from α-pinene. The reduction of 3,3-dimethyl-2-butanone with Ipc₂BCl can achieve an enantiomeric excess of 95%. google.com Chiral borane complexes, such as those used in the CBS reduction, are noted for their scalability, making them suitable for industrial production with reaction times often under 12 hours and consistent ee values exceeding 92%. santiago-lab.com

| Reagent/Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (S)-CBS Reagent | -78°C, THF | 90-95 | >98 | , santiago-lab.com |

| Diisopinocampheylchloroborane (Ipc₂BCl) | Room Temperature, neat, 12 days | 50 | 95 | google.com |

| Chiral Borane Complexes (General) | - | - | >92 | , santiago-lab.com |

3 Enzymatic Resolution and Biocatalysis Approaches

Enzymatic methods offer high selectivity under mild reaction conditions for the synthesis of enantiopure (2S)-3,3-dimethyl-2-butanol. These approaches include kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

1 Lipase-Catalyzed Kinetic Resolution for Enantiopure Alcohol Isolation

Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of a racemic alcohol. In this process, a lipase (B570770) enzyme selectively acylates one enantiomer, leaving the other unreacted and thus resolved. For the resolution of racemic 3,3-dimethyl-2-butanol (B106058), Candida antarctica Lipase B (CAL-B) is particularly effective. nih.govnih.gov

The lipase preferentially catalyzes the acylation of the (R)-enantiomer of 3,3-dimethyl-2-butanol. As the (R)-alcohol is converted to an ester, the unreacted (S)-alcohol accumulates in the reaction mixture. This allows for the isolation of (2S)-3,3-dimethyl-2-butanol with very high enantiomeric purity, often exceeding 99% ee. A significant limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is consumed.

| Enzyme | Substrate | Enantiomeric Excess (ee) of (S)-Alcohol (%) | Yield (%) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic 3,3-dimethyl-2-butanol | >99 | 48 | |

| Pseudomonas cepacia Lipase | Racemic 3,3-dimethyl-2-butanol | 97 | 45 |

2 Alcohol Dehydrogenase (ADH) Systems with Coenzyme Recycling

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation and reduction of alcohols and ketones, respectively. For the synthesis of (2S)-3,3-dimethyl-2-butanol, ADHs are used to perform the enantioselective reduction of the precursor ketone, 3,3-dimethyl-2-butanone. These reactions require a hydride source, typically from a nicotinamide (B372718) cofactor such as NADPH or NADH.

ADHs sourced from organisms like Lactobacillus brevis have been shown to reduce 3,3-dimethyl-2-butanone to (2S)-3,3-dimethyl-2-butanol with high enantioselectivity, achieving ee values of 96–98%. A critical aspect of making these processes economically viable is the continuous regeneration of the expensive cofactor. This is achieved through coenzyme recycling systems. A common approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the NADPH cofactor. Another strategy involves using a second ADH and a sacrificial alcohol like 2-propanol for cofactor regeneration. nih.govnih.gov

| Enzyme System | Cofactor | Recycling System | Enantiomeric Excess (ee) (%) | Reference |

| Alcohol Dehydrogenase (Lactobacillus brevis) | NADPH | Glucose Dehydrogenase (GDH) | 96-98 | |

| Thermophilic ADH | NADH | Second Thermophilic ADH with 2-propanol | Not specified for this substrate | nih.gov |

3 Dynamic Kinetic Resolution Principles and Applications in Alcohol Synthesis

Dynamic kinetic resolution (DKR) is an advanced technique that overcomes the 50% yield limitation of standard kinetic resolution. princeton.edu DKR combines the enzymatic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired enantiopure product, allowing for theoretical yields of up to 100%. princeton.edu

In the context of producing derivatives of (2S)-3,3-dimethyl-2-butanol, DKR involves the lipase-catalyzed acylation of the (R)-enantiomer coupled with a chemical catalyst that racemizes the unreacted (S)-alcohol back to the racemic mixture. A study investigating the DKR of racemic pinacolyl alcohol (3,3-dimethyl-2-butanol) utilized Candida antarctica lipase B for the resolution step and tested organometallic catalysts for the racemization step. rsc.org An iridium(III) complex proved to be highly effective, leading to the formation of the (R)-ester with 99% conversion and 99% ee, which implies the successful racemization and resolution of the alcohol. rsc.org

| Racemization Catalyst | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Iridium(III) Complex | Candida antarctica Lipase B | (R)-ester | 99 | 99 | rsc.org |

| Ruthenium(II) Complex | Candida antarctica Lipase B | (R)-ester | 81 | 82 | rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOXKPDFWGNLJU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309898 | |

| Record name | (2S)-3,3-Dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-67-5 | |

| Record name | (2S)-3,3-Dimethyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3,3-Dimethyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2s 2 Butanol,3,3 Dimethyl

4 Chiral Auxiliary-Mediated Asymmetric Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse.

1 Evans Oxazolidinone Strategy for Stereoselective Alkylation

The Evans oxazolidinone strategy is a powerful and reliable method for asymmetric alkylation and aldol (B89426) reactions. santiago-lab.com In the synthesis of (2S)-3,3-dimethyl-2-butanol, a chiral oxazolidinone auxiliary is first acylated with a carboxylic acid derivative that will become the backbone of the target molecule. The bulky substituent on the chiral auxiliary then effectively shields one face of the resulting enolate, directing the approach of an electrophile to the opposite face.

For the synthesis of the target alcohol, the ketone precursor is first prepared by conjugating it to a chiral oxazolidinone auxiliary. This directs a stereoselective alkylation or, alternatively, a stereoselective addition to the ketone can be performed. Following the key stereocenter-forming step, the auxiliary is cleaved from the molecule, for example, through reductive cleavage with lithium borohydride, to yield the desired chiral alcohol. santiago-lab.com This method is known for its high stereoselectivity, typically achieving enantiomeric excess values greater than 95%. However, the multi-step nature of this synthetic route, which includes attachment and subsequent removal of the auxiliary, can limit its applicability on an industrial scale compared to catalytic methods.

Grignard Addition Reactions Utilizing Chiral Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone)

A powerful strategy for controlling stereochemistry in carbon-carbon bond formation is the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliaries, such as (S)-4-benzyl-2-oxazolidinone, are particularly effective for this purpose. researchgate.net

The general process involves first acylating the chiral auxiliary, for instance, reacting (S)-4-benzyl-2-oxazolidinone with pivaloyl chloride to form the corresponding N-acyl oxazolidinone. The bulky benzyl (B1604629) group of the auxiliary creates a chiral environment and effectively blocks one face of the carbonyl group of the acyl moiety. nih.gov When a Grignard reagent, such as methylmagnesium bromide, is introduced, it preferentially attacks the carbonyl carbon from the less sterically hindered face. masterorganicchemistry.comresearchgate.net This diastereoselective addition sets the desired stereochemistry at the new chiral center. The final step is the hydrolytic or reductive cleavage of the chiral auxiliary, which can often be recovered and reused, to release the target chiral alcohol, (2S)-2-Butanol,3,3-dimethyl-. researchgate.netnih.gov This method is known for providing high levels of enantioselectivity.

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1. Acylation | The chiral auxiliary is attached to a prochiral acyl group. | (S)-4-Benzyl-2-oxazolidinone, Pivaloyl chloride | Forms an N-acyl oxazolidinone intermediate. |

| 2. Diastereoselective Grignard Addition | The Grignard reagent adds to the carbonyl group, directed by the auxiliary. | Methylmagnesium bromide (CH₃MgBr) | Creates the new stereocenter with high selectivity. masterorganicchemistry.com |

| 3. Cleavage | The chiral auxiliary is removed to yield the final product. | Acid or base hydrolysis (e.g., LiOH) or reduction (e.g., LiBH₄) | Releases the enantiomerically enriched (2S)-2-Butanol,3,3-dimethyl-. nih.gov |

Synthesis of Isotopically Labeled (2S)-2-Butanol,3,3-dimethyl- Derivatives for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H or D), are invaluable tools for studying reaction mechanisms and metabolic pathways. chem-station.com The replacement of hydrogen with deuterium can alter reaction rates due to the kinetic isotope effect (KIE), providing insight into bond-breaking and bond-forming steps. acs.org Furthermore, deuterium labeling can enhance the metabolic stability of a compound by strengthening the carbon-hydrogen bond, a strategy employed in drug development. acs.orgnih.gov

Deuterium Labeling Strategies and Verification Methods

Several strategies exist for introducing deuterium into the (2S)-2-Butanol,3,3-dimethyl- molecule.

Catalytic H-D Exchange: A common method for deuterium labeling is catalytic hydrogen-deuterium exchange. This can be achieved by treating the alcohol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst like Platinum on carbon (Pt/C) or a ruthenium catalyst. oup.com This process facilitates the exchange of specific protons on the molecule for deuterons under relatively mild conditions. For alcohols, the α-carbon proton is often targeted for exchange. oup.com

Verification Methods: The success of the labeling process must be rigorously verified.

Mass Spectrometry (MS): This technique is used to confirm the incorporation of deuterium by detecting the increase in the molecular weight of the compound. High-resolution mass spectrometry can determine the isotopic purity with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of signals corresponding to the replaced protons, while ²H NMR can directly detect the presence and location of the incorporated deuterium atoms.

| Strategy | Description | Typical Reagents | Verification Method |

|---|---|---|---|

| Catalytic H-D Exchange | Direct replacement of H with D on the target molecule. | D₂O, Pt/C catalyst | Mass Spectrometry, NMR Spectroscopy |

Precursor Routes for Selectively Labeled Analogs

For more precise and selective labeling, it is often advantageous to build the molecule from isotopically labeled precursors. This approach provides greater control over the exact position of the deuterium atoms.

One route involves the asymmetric reduction of a deuterated ketone precursor. For example, 3,3-dimethyl-2-butanone could first be deuterated at the α-position before being stereoselectively reduced to form the desired labeled alcohol.

Alternatively, the synthesis can start with a commercially available labeled building block. For instance, a synthesis could commence with deuterated pinacolyl alcohol, followed by stereoselective reactions to achieve the final (2S)-enantiomer. Another approach is to use a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce the corresponding ketone (3,3-dimethyl-2-butanone). rsc.org This would place a deuterium atom specifically on the carbon bearing the hydroxyl group. These precursor-based methods are essential when the goal is to probe the mechanistic role of a specific hydrogen atom within the molecule.

Stereochemical Analysis and Characterization of 2s 2 Butanol,3,3 Dimethyl

Advanced Spectroscopic and Chromatographic Techniques for Chiral Discrimination and Purity Assessment

A suite of sophisticated analytical methods is available for the chiral analysis of (2S)-2-Butanol,3,3-dimethyl-. These techniques rely on creating a chiral environment that forces the enantiomers to behave differently, allowing for their separation and quantification.

NMR spectroscopy is a powerful tool for chiral analysis, particularly when used in conjunction with chiral auxiliaries. These auxiliaries interact with the enantiomers of 3,3-dimethyl-2-butanol (B106058) to form diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable by NMR.

Chiral Derivatizing Agents (CDAs) react covalently with the alcohol functional group of (2S)-2-Butanol,3,3-dimethyl- to form a mixture of diastereomers. One of the most widely used CDAs for secondary alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid. tcichemicals.comutoronto.caresearchgate.net The alcohol is esterified with both the (R)- and (S)-enantiomers of Mosher's acid in separate reactions to produce two diastereomeric esters. researchgate.net

The underlying principle of the Mosher's ester analysis is that the diastereomers will adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety have a defined spatial relationship with the substituents at the stereocenter of the alcohol. This conformational preference leads to distinct anisotropic effects from the phenyl ring, causing measurable differences in the chemical shifts of nearby protons in the ¹H NMR spectrum. utoronto.caresearchgate.net

Alternatively, Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the enantiomers directly in the NMR tube. google.comresearchgate.netacs.orgunipi.it This method is often faster as it does not require a chemical reaction and subsequent purification. unipi.it The interactions, typically hydrogen bonding and π-π stacking, are strong enough to induce chemical shift non-equivalence between the signals of the two enantiomers. acs.org

| Chiral Auxiliary Type | Name | Interaction with (2S)-2-Butanol,3,3-dimethyl- | Outcome for NMR Analysis |

| Chiral Derivatizing Agent (CDA) | Mosher's Acid (MTPA) | Covalent ester bond formation | Forms stable diastereomeric esters |

| Chiral Derivatizing Agent (CDA) | Chlorofluoroacetic Acid Esters | Covalent ester bond formation | Forms stable diastereomeric esters |

| Chiral Solvating Agent (CSA) | Aryl Isocyanates (e.g., 1-naphthylisocyanate) | Non-covalent complex formation (H-bonding) | Forms transient diastereomeric complexes |

Proton (¹H) NMR: After derivatization with Mosher's acid, the ¹H NMR spectra of the resulting diastereomeric esters are compared. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be assigned. For the ester formed from (S)-MTPA, protons on one side of the C-O-C plane will be shielded (shifted upfield) by the phenyl group, while those on the other side will be deshielded (shifted downfield). The opposite is true for the (R)-MTPA ester. researchgate.net The enantiomeric excess (ee) can be determined by integrating the well-resolved signals corresponding to each diastereomer. researchgate.net

Fluorine-19 (¹⁹F) NMR: The presence of a trifluoromethyl (-CF₃) group in Mosher's acid and other similar derivatizing agents makes ¹⁹F NMR an exceptionally sensitive and effective technique for chiral analysis. nih.govnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, resulting in excellent signal dispersion and sensitivity. nih.gov The ¹⁹F signals of the diastereomeric esters will appear at different chemical shifts, often with baseline resolution, allowing for very precise and accurate determination of enantiomeric excess by direct integration. nih.gov This method is often preferred over ¹H NMR due to the simpler spectra (fewer signals) and the absence of interfering background signals. nih.gov

| Nucleus | Technique | Application to (2S)-2-Butanol,3,3-dimethyl- | Key Measurement |

| ¹H | Mosher's Ester Analysis | Comparison of spectra from (R)- and (S)-MTPA esters | Chemical shift difference (Δδ) of protons near the stereocenter |

| ¹⁹F | Analysis of fluorinated CDA derivatives | Direct observation of diastereomer signals | Integration of distinct ¹⁹F signals for enantiomeric excess (ee) |

Computational methods are increasingly used to support and validate stereochemical assignments made from NMR data. nih.govresearchgate.net Molecular modeling can predict the lowest energy conformations of the diastereomeric derivatives (e.g., Mosher esters) of 3,3-dimethyl-2-butanol. utoronto.ca These predicted conformations can then be correlated with the observed shielding and deshielding patterns in the ¹H NMR spectrum.

This computational validation strengthens the confidence in the absolute configuration assignment derived from the empirical Mosher's method. nih.govresearchgate.net In cases where the empirical rules might be ambiguous, computational analysis can provide a more definitive assignment. researchgate.net

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone technique for the analytical and preparative separation of enantiomers. csfarmacie.czchiralpedia.com For (2S)-2-Butanol,3,3-dimethyl-, the enantiomers are passed through a column packed with a chiral material that interacts differently with each enantiomer. nih.gov

This differential interaction, based on the formation of transient diastereomeric complexes between the analyte and the CSP, leads to different retention times, resulting in their separation. chiralpedia.com Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Astec® Cellulose DMP), are highly effective for a broad range of chiral compounds, including secondary alcohols. sigmaaldrich.comsigmaaldrich.com The separation is typically performed in normal-phase mode, using a mobile phase consisting of a hydrocarbon (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). csfarmacie.czhplc.eu The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage for purity analysis of trace enantiomers. hplc.eu

| CSP Class | Example Phase | Typical Mobile Phase | Separation Principle |

| Polysaccharide | Cellulose 3,5-dimethylphenylcarbamate (Cellulose DMP) sigmaaldrich.com | Hexane/Isopropanol mdpi.com | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Ethanol (B145695) hplc.eu | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Macrocyclic Glycopeptide | Teicoplanin sigmaaldrich.com | Polar Ionic / Reversed-phase | Inclusion complexing, ionic and hydrogen bonding sigmaaldrich.com |

Gas Chromatography (GC) on a chiral stationary phase is another powerful method for determining the enantiomeric purity of volatile compounds like 3,3-dimethyl-2-butanol. nist.gov The principle is similar to chiral HPLC, where the enantiomers are separated based on their differential interactions with a chiral column. nih.gov

Cyclodextrin derivatives are commonly used as CSPs in GC. For instance, a column like Astec® CHIRALDEX™ G-TA can be used for the analysis of butanol enantiomers. sigmaaldrich.comsigmaaldrich.com The sample is vaporized and transported by a carrier gas through the column. The enantiomer that interacts more strongly with the CSP is retained longer, leading to separation. For alcohols, derivatization (e.g., acetylation) may sometimes be employed to improve peak shape and resolution. sigmaaldrich.com The high resolution of capillary GC allows for accurate quantification of even small amounts of the undesired enantiomer, making it ideal for determining high enantiomeric excess values. sigmaaldrich.com

| Parameter | Typical Condition for a Secondary Alcohol | Purpose |

| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) sigmaaldrich.com | Chiral stationary phase for enantiomeric separation |

| Carrier Gas | Helium sigmaaldrich.com | Transports analyte through the column |

| Temperature Program | e.g., 30 °C (5 min), then ramp 5 °C/min to 110 °C sigmaaldrich.com | Optimizes separation and analysis time |

| Detector | Flame Ionization Detector (FID) sigmaaldrich.com | Universal detector for organic compounds |

| Injection | Split mode (e.g., 80:1) sigmaaldrich.com | Prevents column overloading for concentrated samples |

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides detailed three-dimensional structural information about chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a molecule, an effect that is non-zero for all chiral compounds. bruker.com This sensitivity to the mutual orientation of different groups within a molecule makes VCD an invaluable tool for determining the absolute configuration of enantiomers. wikipedia.orgbruker.com

The process involves measuring the VCD spectrum of the analyte, in this case, (2S)-2-Butanol,3,3-dimethyl-. This experimental spectrum is then compared to theoretical spectra generated through ab initio quantum computations, often using density functional theory (DFT). wikipedia.org By matching the experimental VCD spectrum with the calculated spectrum for a specific enantiomer (e.g., the 'S' configuration), the absolute configuration of the molecule can be unambiguously assigned.

VCD is particularly sensitive to the conformation of the molecule, such as the orientation of the hydroxyl (-OH) group, which significantly influences the resulting spectrum. nih.gov The combination of VCD with techniques like matrix isolation can yield spectra with very narrow bandwidths, allowing for detailed investigation of conformational distributions. nih.gov This spectroscopic method is a cornerstone in modern stereochemical analysis, offering a reliable alternative to methods requiring crystal growth, such as X-ray crystallography.

Mass Spectrometry for Isotopic and Enantiomeric Purity Profiling

Mass Spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural characteristics of a compound by analyzing its mass-to-charge ratio. For (2S)-2-Butanol,3,3-dimethyl-, MS confirms the molecular weight of 102.17 g/mol . nih.gov The electron ionization (EI) mass spectrum of 3,3-dimethyl-2-butanol shows characteristic fragment ions that aid in its identification. nist.gov

Isotopic Purity: High-resolution mass spectrometry (HRMS) is particularly crucial for determining the isotopic purity of a compound. For instance, if (2S)-2-Butanol,3,3-dimethyl- is synthesized using deuterium-labeled precursors, HRMS can accurately confirm the incorporation of deuterium (B1214612) by detecting the corresponding increase in molecular weight and determine the isotopic purity with high precision.

Enantiomeric Purity: While standard mass spectrometry cannot differentiate between enantiomers, it is a critical detector for chromatographic techniques designed for chiral separations. Gas chromatography-mass spectrometry (GC-MS) using a chiral stationary phase (CSP) is a widely used method for profiling enantiomeric purity. The enantiomers of 3,3-dimethyl-2-butanol interact differently with the CSP, leading to different retention times, allowing for their separation and individual quantification by the mass spectrometer. Direct enantiomer discrimination by MS is challenging but can be achieved through strategies like chemical derivatization to form diastereomers or by using specialized complexing reagents. acs.org

Typical Mass Spectrometry Data for 3,3-dimethyl-2-butanol

| Technique | Key Observations | Application |

|---|---|---|

| GC-MS (EI) | Molecular Ion (M+) peak, characteristic fragmentation pattern (e.g., m/z 57, 45, 87) nih.gov | Structural confirmation, identification |

| HRMS | Precise mass measurement | Verification of elemental composition, isotopic purity analysis |

| GC-MS (Chiral) | Separation of enantiomers based on retention time | Determination of enantiomeric excess (ee%) |

Circular Dichroism (CD) and Polarimetry for Optical Activity Assessment

Optical activity is the defining characteristic of chiral molecules, and its measurement is essential for assessing the presence and purity of a specific enantiomer.

Polarimetry: This classical technique measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength). For (2S)-2-Butanol,3,3-dimethyl-, polarimetry can quickly confirm its optical activity and be used to calculate the enantiomeric excess of a sample by comparing its measured specific rotation to that of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a more sophisticated technique that measures the differential absorption of left and right circularly polarized light, similar to VCD but typically in the ultraviolet and visible regions of the spectrum. bruker.com This differential absorption (ΔA = AL - AR) is non-zero for optically active molecules. bruker.com The resulting CD spectrum, a plot of ΔA versus wavelength, provides a unique fingerprint for a chiral molecule and its specific configuration. It is a powerful tool for confirming the identity and stereochemistry of chiral compounds.

Methodological Advancements in Chiral Alcohol Analysis

The analysis of chiral alcohols is a constantly evolving field, driven by the need for faster, more sensitive, and more efficient methods in the pharmaceutical and chemical industries. wikipedia.org While traditional methods like chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) remain staples, significant advancements have broadened the analytical toolbox. technologynetworks.comnih.gov

Chromatographic Techniques: The exploration of new chiral stationary phases (CSPs) is a primary focus of innovation in chiral chromatography. acs.orgresearchgate.net Polysaccharide-based, cyclodextrin-based, and protein-based CSPs are now widely available for HPLC, enabling the separation of a vast range of chiral molecules, including alcohols. wikipedia.orgnih.gov Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency.

Capillary Electrophoresis (CE): CE has become a potent technique for chiral drug analysis due to its high separation efficiency and low sample consumption. nih.gov Chiral selectors, such as cyclodextrins or chiral ionic liquids, are added to the background electrolyte. acs.orgnih.gov These selectors form transient diastereomeric complexes with the enantiomers of the alcohol, which then migrate at different velocities in the electric field, leading to their separation.

Spectroscopic Techniques: A significant advancement in spectroscopic analysis is the use of nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents. technologynetworks.com Recently, a method utilizing a gallium-based metal complex was developed to induce stronger interactions with alcohols, allowing for rapid and efficient determination of enantiomeric purity by NMR within minutes. technologynetworks.com This approach overcomes previous limitations of NMR for chiral analysis, such as weak binding interactions and poor resolution. technologynetworks.com

Summary of Modern Chiral Alcohol Analysis Techniques

| Technique | Principle | Key Advancements |

|---|---|---|

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase (CSP) researchgate.net | Development of novel and more selective CSPs acs.org |

| Chiral GC | Separation on a chiral column followed by detection (e.g., FID, MS) | High-resolution columns for complex mixtures |

| Capillary Electrophoresis (CE) | Differential migration of diastereomeric complexes in an electric field nih.gov | Use of novel chiral selectors like chiral ionic liquids acs.org |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral agents causing distinct signals technologynetworks.com | Development of metal complexes for rapid, high-resolution analysis technologynetworks.com |

| VCD Spectroscopy | Differential absorption of circularly polarized infrared light wikipedia.org | Improved instrumentation and computational methods for absolute configuration assignment ru.nl |

Reactivity and Mechanistic Studies Involving 2s 2 Butanol,3,3 Dimethyl

Acid-Catalyzed Dehydration and Associated Carbocation Rearrangements

The acid-catalyzed dehydration of (2S)-2-Butanol, 3,3-dimethyl- is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate, which is prone to rearrangement. This process typically yields a mixture of alkene products.

The dehydration reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). studylib.net This converts the poor leaving group, the hydroxide (B78521) ion (-OH), into a good leaving group, a water molecule (-OH₂⁺). libretexts.org The subsequent departure of the water molecule results in the formation of a secondary carbocation at the C2 position. study.comyoutube.com This initial carbocation is formally known as the 3,3-dimethyl-2-butyl cation.

Reaction Steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton (H⁺) from the acid catalyst.

Formation of an oxonium ion: This acid-base reaction results in the formation of a protonated alcohol, an oxonium ion.

Loss of water: The carbon-oxygen bond breaks, and the water molecule departs, taking the bonding electrons with it. This step is typically the rate-determining step of the E1 mechanism. periodicchemistry.com

Formation of a secondary carbocation: The departure of the water molecule leaves behind a positively charged carbon atom at the C2 position.

The initially formed secondary carbocation is relatively unstable compared to a tertiary carbocation. sarthaks.com Consequently, a rearrangement occurs to achieve a more stable electronic configuration. study.com In the case of the 3,3-dimethyl-2-butyl cation, this rearrangement takes the form of a 1,2-methyl shift. youtube.com One of the methyl groups from the adjacent C3 carbon migrates with its pair of bonding electrons to the positively charged C2 carbon. youtube.com This concerted shift results in the formation of a more stable tertiary carbocation, the 2,3-dimethyl-2-butyl cation. study.com The driving force for this rearrangement is the increased stability of the tertiary carbocation due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups. sarthaks.com

Following the formation of the more stable tertiary carbocation, a proton is eliminated from an adjacent carbon atom to form a double bond, yielding the final alkene products. The regioselectivity of this elimination is governed by Saytzeff's rule (also spelled as Zaitsev's rule), which states that the more substituted (and therefore more stable) alkene will be the major product. byjus.comgeeksforgeeks.org

In the dehydration of (2S)-2-Butanol, 3,3-dimethyl-, three alkene products are typically formed:

2,3-dimethyl-2-butene: This is the major product, formed by the removal of a proton from the C2 carbon of the rearranged tertiary carbocation. This alkene is tetrasubstituted, making it the most thermodynamically stable of the possible products. youtube.comgeeksforgeeks.org

2,3-dimethyl-1-butene: This is a minor product, formed by the removal of a proton from one of the methyl groups at the C3 position of the rearranged tertiary carbocation. This alkene is disubstituted. chegg.com

3,3-dimethyl-1-butene: This is also a minor product, formed from the initial, unrearranged secondary carbocation by the removal of a proton from the C1 carbon. This alkene is monosubstituted and is generally formed in the smallest amount. study.comaskfilo.com

The product distribution is a direct consequence of the relative stabilities of the transition states leading to each alkene. The transition state for the formation of the more substituted alkene is lower in energy, leading to a faster rate of formation. chemistrysteps.com

| Alkene Product | Structure | Substitution | Relative Yield | Carbocation Precursor |

|---|---|---|---|---|

| 2,3-dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | Major | Tertiary (rearranged) |

| 2,3-dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Disubstituted | Minor | Tertiary (rearranged) |

| 3,3-dimethyl-1-butene | (CH₃)₃CCH=CH₂ | Monosubstituted | Minor | Secondary (unrearranged) |

The rate of acid-catalyzed dehydration of alcohols via the E1 mechanism is primarily dependent on the stability of the carbocation intermediate formed in the rate-determining step. byjus.comechemi.com The general order of reactivity for alcohol dehydration is:

Tertiary alcohols > Secondary alcohols > Primary alcohols doubtnut.comvedantu.com

This trend can be illustrated by comparing the dehydration kinetics of (2S)-2-Butanol, 3,3-dimethyl- (a secondary alcohol) with a primary and a tertiary alcohol.

| Alcohol | Classification | Carbocation Stability | Relative Dehydration Rate |

|---|---|---|---|

| Neopentyl alcohol (2,2-dimethyl-1-propanol) | Primary | Primary (highly unstable) | Very Slow |

| (2S)-2-Butanol, 3,3-dimethyl- | Secondary | Secondary (rearranges to tertiary) | Moderate |

| tert-Amyl alcohol (2-methyl-2-butanol) | Tertiary | Tertiary (stable) | Fast |

Primary Alcohols (e.g., Neopentyl alcohol): These alcohols dehydrate very slowly because they would have to form a highly unstable primary carbocation. In many cases, they may undergo an E2 mechanism if a carbocation cannot be readily formed.

Tertiary Alcohols (e.g., tert-Amyl alcohol): These alcohols dehydrate the most rapidly because they directly form a relatively stable tertiary carbocation without the need for rearrangement. The lower activation energy for the formation of this stable intermediate leads to a faster reaction rate. acs.org

Oxidation Reactions of (2S)-2-Butanol, 3,3-dimethyl-

As a secondary alcohol, (2S)-2-Butanol, 3,3-dimethyl- can be oxidized to a ketone. The stereochemistry of the starting material plays a crucial role in the context of stereospecific reactions.

The oxidation of (2S)-2-Butanol, 3,3-dimethyl- involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the C2 carbon. This process results in the formation of a carbon-oxygen double bond, yielding the corresponding ketone, 3,3-dimethyl-2-butanone (also known as pinacolone). chemistryviews.orgchemistrysteps.com

A variety of oxidizing agents can be used for this transformation, including:

Pyridinium chlorochromate (PCC) masterorganicchemistry.com

Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) masterorganicchemistry.comorganicchemistrytutor.com

Dess-Martin periodinane (DMP) masterorganicchemistry.com

The reaction is considered stereospecific in the sense that the oxidation occurs at the chiral center (C2), converting the secondary alcohol into a carbonyl group. The stereogenic center is thus removed, resulting in an achiral ketone product. The configuration of the adjacent quaternary carbon (C3) remains unaffected during the reaction. The "(2S)-" designation of the starting material dictates the approach of the oxidizing agent, but since the final product is achiral, the concept of retention or inversion of configuration at the reaction center is not applicable. The key aspect is the specific conversion of the secondary alcohol functional group to a ketone without altering the rest of the molecular framework.

The reverse reaction, the asymmetric reduction of 3,3-dimethyl-2-butanone, can be used to synthesize (2S)-2-Butanol, 3,3-dimethyl- with high enantiomeric excess using chiral reducing agents. sigmaaldrich.com

Reduction Reactions of (2S)-2-Butanol,3,3-dimethyl-

The reduction of alcohols to saturated hydrocarbons is a fundamental transformation in organic synthesis. For a sterically hindered secondary alcohol like (2S)-3,3-dimethyl-2-butanol, this conversion presents specific mechanistic considerations.

The direct catalytic reduction of the hydroxyl group in (2S)-3,3-dimethyl-2-butanol to yield 3,3-dimethylbutane (neohexane) is not a commonly reported single-step transformation. The carbon-oxygen bond in alcohols is strong, and the hydroxyl group is a poor leaving group, making direct cleavage under typical catalytic hydrogenation conditions challenging.

To achieve this reduction, a two-step approach is generally necessary. The first step involves converting the hydroxyl group into a better leaving group. This is often accomplished by transforming the alcohol into a tosylate or mesylate ester, or by converting it into the corresponding alkyl halide.

Step 1: Conversion to a Better Leaving Group

The alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate. This reaction occurs at the oxygen atom and does not affect the configuration of the chiral carbon center.

(2S)-3,3-dimethyl-2-butanol → (2S)-3,3-dimethyl-2-butyl tosylate

Step 2: Reduction of the Intermediate

Once the tosylate is formed, it can be reduced to the alkane using a variety of reducing agents. A common method is the use of lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group in an Sₙ2 reaction.

(2S)-3,3-dimethyl-2-butyl tosylate + LiAlH₄ → (R)-3,3-dimethylbutane

Due to the backside attack characteristic of the Sₙ2 mechanism, this reduction would theoretically lead to an inversion of stereochemistry. However, since the product, 3,3-dimethylbutane, is achiral, the stereochemical outcome at that specific carbon is not maintained.

Another approach involves converting the alcohol to an alkyl bromide or chloride using reagents like HBr or SOCl₂. The resulting alkyl halide can then be reduced to the alkane. It is important to note that the reaction of 3,3-dimethyl-2-butanol (B106058) with hydrohalic acids often proceeds via an Sₙ1 mechanism, which can lead to carbocation rearrangements, potentially yielding a mixture of products upon reduction. doubtnut.comdoubtnut.comstudy.com

Nucleophilic Substitution Pathways and Stereochemical Inversion (e.g., Organometallic Derivatives)

Nucleophilic substitution reactions at the chiral center of (2S)-3,3-dimethyl-2-butanol are governed by a competition between Sₙ1 and Sₙ2 pathways. The bulky tert-butyl group sterically hinders backside attack, which is a requirement for the Sₙ2 mechanism. masterorganicchemistry.com Consequently, reactions that proceed through a carbocation intermediate (Sₙ1 mechanism) are often favored, especially with good leaving groups and in polar protic solvents.

For example, the reaction of 3,3-dimethyl-2-butanol with concentrated HBr or HI proceeds via protonation of the hydroxyl group to form a good leaving group (water). doubtnut.com Departure of water results in a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation before the nucleophile (Br⁻ or I⁻) attacks. doubtnut.comyoutube.com This rearrangement leads to products like 2-bromo-2,3-dimethylbutane (B3344068) rather than the direct substitution product. doubtnut.com

To achieve substitution with stereochemical inversion, an Sₙ2 pathway must be favored. This typically requires converting the alcohol to a derivative with a good leaving group, such as a tosylate, and using a strong, unhindered nucleophile. However, even with a good leaving group, the steric hindrance from the tert-butyl group makes Sₙ2 reactions at this center very slow.

The use of organometallic reagents in substitution reactions with derivatives of (2S)-3,3-dimethyl-2-butanol is a potential route for forming new carbon-carbon bonds. While Grignard reagents (RMgX) are strong bases and nucleophiles, they are generally not effective for Sₙ2 reactions with sterically hindered secondary halides or tosylates, often leading to elimination instead. reddit.commasterorganicchemistry.com

A more suitable class of organometallic reagents for this purpose are organocuprates, also known as Gilman reagents (R₂CuLi). masterorganicchemistry.com These are softer nucleophiles compared to Grignards and are well-known to participate in Sₙ2 reactions with primary and secondary alkyl halides and tosylates. masterorganicchemistry.comyoutube.com The reaction of (2S)-3,3-dimethyl-2-butyl tosylate with a Gilman reagent like lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to proceed via an Sₙ2 mechanism, resulting in stereochemical inversion.

Reaction with Organocuprate:

Substrate : (2S)-3,3-dimethyl-2-butyl tosylate

Reagent : Lithium Dimethylcuprate ((CH₃)₂CuLi)

Mechanism : Sₙ2

Expected Product : (R)-2,3,3-trimethylbutane

Stereochemistry : Inversion of configuration

Stereochemical Control and Retention/Inversion in Reaction Pathways

Stereochemical control in reactions involving the chiral center of (2S)-3,3-dimethyl-2-butanol is a direct consequence of the reaction mechanism. The ability to favor either retention or inversion of configuration depends on controlling the reaction pathway between Sₙ1 and Sₙ2 mechanisms. fiveable.me

Inversion of Configuration: This outcome is the hallmark of the Sₙ2 reaction. libretexts.org The mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.comlibretexts.org This forces the other three substituents on the carbon to "flip over," akin to an umbrella inverting in the wind, leading to an inverted stereochemical configuration at the reaction center. neetchennai.comvedantu.com For a derivative of (2S)-3,3-dimethyl-2-butanol, an Sₙ2 reaction would convert the (S)-enantiomer into an (R)-configured product. However, the significant steric hindrance posed by the adjacent tert-butyl group makes the transition state for an Sₙ2 reaction highly energetic, and thus, this pathway is generally disfavored for this substrate. nih.gov

Retention/Racemization of Configuration: Retention of configuration implies that the nucleophile replaces the leaving group on the same side, preserving the original stereochemistry. vedantu.com However, in the context of nucleophilic substitution, pure retention is uncommon. More frequently, reactions proceeding through an Sₙ1 mechanism lead to racemization, which is a mixture of retention and inversion products. The Sₙ1 mechanism involves a two-step process where the leaving group departs first, forming a planar trigonal carbocation intermediate. lumenlearning.com The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a nearly 50:50 mixture of enantiomers. vedantu.com Given the secondary nature of the carbon center and the steric hindrance that disfavors the Sₙ2 pathway, reactions of (2S)-3,3-dimethyl-2-butanol derivatives under conditions that promote ionization (polar protic solvents, non-basic nucleophiles) are likely to proceed via an Sₙ1 mechanism, resulting in a loss of optical activity.

The table below summarizes the expected stereochemical outcomes for reactions at the chiral center of (2S)-3,3-dimethyl-2-butanol derivatives.

| Reaction Pathway | Key Characteristics | Stereochemical Outcome | Applicability to (2S)-3,3-dimethyl-2-butanol Derivatives |

|---|---|---|---|

| Sₙ2 (Bimolecular Nucleophilic Substitution) | Concerted, single-step mechanism; requires backside attack by the nucleophile. | Complete inversion of configuration. | Highly disfavored due to severe steric hindrance from the adjacent tert-butyl group. |

| Sₙ1 (Unimolecular Nucleophilic Substitution) | Stepwise mechanism via a planar carbocation intermediate. | Racemization (mixture of retention and inversion). | Favored pathway, especially with good leaving groups and conditions promoting ionization. Often accompanied by carbocation rearrangements. |

Applications of 2s 2 Butanol,3,3 Dimethyl in Organic Synthesis and Beyond

Role as a Chiral Solvent in Asymmetric Organic Transformations

The use of chiral solvents as the sole source of enantioselection is a compelling strategy in asymmetric synthesis, aiming to transfer the solvent's inherent chirality to the reaction products. acs.orgnih.gov (2S)-2-Butanol,3,3-dimethyl- can function as such a chiral solvent. In this capacity, it creates a chiral environment that can influence the transition state of a reaction, favoring the formation of one enantiomer of the product over the other. While the enantiomeric excesses achieved through the use of chiral solvents alone can be modest compared to methods employing chiral catalysts, this approach is of academic and practical interest for its simplicity. nih.gov The effectiveness of a chiral solvent is often dependent on specific interactions, such as hydrogen bonding, between the solvent, reactants, and catalyst, allowing for a transfer of stereochemical information.

Precursor for the Rational Design and Synthesis of Chiral Ligands

The steric bulk and defined stereochemistry of (2S)-2-Butanol,3,3-dimethyl- make it an excellent starting material for the synthesis of chiral ligands, which are crucial components of transition-metal catalysts used in enantioselective reactions. These ligands coordinate to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of the reaction. nih.gov

A prominent example of a ligand derived from (2S)-2-Butanol,3,3-dimethyl- is (S)-1-(diphenylphosphino)-3,3-dimethylbutan-2-amine. This P,N-ligand features both a soft phosphine (B1218219) donor and a hard amine donor, a combination that has proven effective in a variety of metal-catalyzed reactions. nih.gov The synthesis of this ligand leverages the stereocenter of the parent alcohol. The alcohol's hydroxyl group is first converted into an amino group, and the resulting chiral amine is subsequently reacted with a diphenylphosphine (B32561) source to yield the final ligand. The bulky tert-butyl group, originating from the parent alcohol, plays a critical role in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity in catalytic processes like hydrogenation and allylic substitution. nih.gov

Table 1: Properties of (S)-1-(diphenylphosphino)-3,3-dimethylbutan-2-amine

| Property | Value |

|---|---|

| CAS Number | 286454-86-2 |

| Molecular Formula | C₁₈H₂₄NP |

| Molecular Weight | 285.36 g/mol |

| Appearance | Liquid |

| Functional Groups | Phosphine, Amine |

Data sourced from available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org (2S)-2-Butanol,3,3-dimethyl- is an ideal scaffold for designing such auxiliaries.

The core design principle involves leveraging the compound's steric and electronic features. When covalently bonded to a prochiral substrate (for instance, via an ester or ether linkage), the bulky tert-butyl group of the butanol moiety effectively shields one of the two faces of the reactive center (e.g., an enolate or a double bond). wikipedia.org This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in a highly diastereoselective transformation. The rigidity of the structure, enhanced by the tert-butyl group, is key to creating a predictable and well-defined transition state, which is a prerequisite for high stereoselectivity. The auxiliary can later be cleaved to yield the enantiomerically enriched product. wikipedia.org

Intermediate in the Synthesis of Pharmaceutical and Fine Chemical Compounds

Chiral secondary alcohols are vital intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect. (2S)-2-Butanol,3,3-dimethyl- serves as a valuable chiral building block for this purpose. Its incorporation into a synthetic route introduces a specific stereocenter that can be carried through to the final active pharmaceutical ingredient (API). The combination of its chiral hydroxyl group and the sterically significant tert-butyl group can be instrumental in setting the stereochemistry of adjacent centers during subsequent synthetic steps.

Emerging Applications in Novel Catalytic Systems and Material Science

While well-established as a precursor for ligands and auxiliaries, derivatives of (2S)-2-Butanol,3,3-dimethyl- hold potential for emerging applications. In catalysis, there is ongoing research into developing novel catalytic systems where chiral alcohols or their derivatives are immobilized on solid supports. This approach combines the benefits of homogeneous catalysis (high selectivity) with heterogeneous catalysis (ease of catalyst recovery and reuse). The robust nature of the tert-butyl group makes derivatives of (2S)-2-Butanol,3,3-dimethyl- suitable for such applications. In material science, chiral molecules are being explored for the creation of chiral polymers and liquid crystals. The defined stereochemistry of this alcohol could be used to impart chirality into macromolecular structures, potentially leading to materials with unique optical or recognition properties.

Comparative Utility with Stereoisomers and Structurally Similar Chiral Alcohols in Synthetic Strategies

The utility of (2S)-2-Butanol,3,3-dimethyl- in synthesis is best understood by comparing it with its stereoisomer and other chiral alcohols.

(2S)- vs. (2R)-2-Butanol,3,3-dimethyl- : As enantiomers, these two compounds have identical physical properties (boiling point, density, etc.) but interact differently with other chiral entities, including chiral reagents and catalysts. libretexts.org In asymmetric synthesis, the use of the (2S)-enantiomer will lead to the formation of one product enantiomer, while the use of the (2R)-enantiomer under the same conditions will produce the opposite product enantiomer. This enantiomeric relationship is fundamental to modern asymmetric synthesis, as it provides access to both enantiomers of a target molecule, which is often crucial for pharmacological studies.

vs. Less Sterically Hindered Alcohols (e.g., (S)-2-Butanol) : The most significant structural difference between (2S)-2-Butanol,3,3-dimethyl- and a simpler chiral alcohol like (S)-2-butanol is the presence of the tert-butyl group versus a methyl group. In applications like chiral auxiliaries or ligands, the much larger tert-butyl group provides a more effective steric shield. This enhanced steric hindrance generally leads to higher levels of diastereoselectivity or enantioselectivity in reactions because it creates a more pronounced energetic difference between the two possible pathways of reagent attack. wikipedia.org

vs. Other Sterically Hindered Alcohols : When compared to other bulky chiral alcohols, the specific geometry and rigidity of the pinacolyl framework in (2S)-2-Butanol,3,3-dimethyl- can offer unique advantages in terms of selectivity and reactivity in certain transformations.

Table 2: Comparative Features of Chiral Alcohols in Synthesis

| Chiral Alcohol | Key Structural Feature | Primary Impact on Synthesis |

|---|---|---|

| (2S)-2-Butanol,3,3-dimethyl- | Chiral center adjacent to a tert-butyl group | High stereodirecting ability due to significant steric bulk |

| (2R)-2-Butanol,3,3-dimethyl- | Enantiomer of the (2S) form | Provides access to the opposite enantiomer of the target product |

| (S)-2-Butanol | Chiral center adjacent to a methyl group | Lower steric hindrance, often resulting in lower stereoselectivity compared to its tert-butyl analog |

This comparative analysis underscores that the choice of chiral alcohol is a critical decision in designing a synthetic strategy, with the steric and stereoelectronic properties of (2S)-2-Butanol,3,3-dimethyl- rendering it a highly effective tool for controlling chirality.

Computational and Theoretical Investigations of 2s 2 Butanol,3,3 Dimethyl

Molecular Dynamics (MD) Simulations for Macroscopic Behavior Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can predict macroscopic properties and behaviors that are observable in the real world.

MD simulations have been effectively used to study the aggregation behavior of alcohols in aqueous solutions. For analogous chiral alcohols like 2-butanol, studies have shown that the molecule tends to form aggregates or clusters at concentrations above 1.0 M. nih.gov This aggregation is a response to the amphiphilic nature of the alcohol, which possesses both a polar, hydrophilic -OH group and an apolar, hydrophobic hydrocarbon chain. nih.gov As the concentration of the alcohol increases, the system minimizes unfavorable interactions between the hydrocarbon tails and water by forming these clusters. nih.gov It is computationally predicted that (2S)-2-Butanol,3,3-dimethyl-, with its bulky tert-butyl group, would exhibit similar or even more pronounced aggregation behavior in aqueous environments due to the increased hydrophobic character.

The table below illustrates the concentration-dependent aggregation behavior observed in simulations of a similar alcohol, 2-butanol.

| Concentration (M) | Aggregation Behavior |

| < 1.0 M | Molecules are generally dispersed. |

| > 1.0 M | Formation of distinct alcohol clusters is observed. |

This interactive table is based on findings for 2-butanol, a structural analog, to illustrate the principles of alcohol aggregation in aqueous solutions. nih.gov

The interactions between solute and solvent molecules are critical in determining the properties of a solution. MD simulations allow for a detailed description of these interactions, particularly hydrogen bonding. For alcohols in aqueous solutions, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a complex network of interactions with surrounding water molecules. nih.gov Infrared spectroscopy measurements on 3,3-dimethyl-2-butanol (B106058) have confirmed the presence of hydrogen bonds in the liquid phase. researchgate.net Simulations of related alcohols show that as the alcohol concentration increases, the structure of the surrounding water is affected. nih.gov At higher concentrations, the radial distribution function can show a bimodal distribution, which is attributed to different hydrogen bond interactions of the water molecules within the solution. nih.gov These computational models provide a molecular-level explanation for the structural and dynamic properties of the system. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties like geometry, vibrational frequencies, and reaction energies.

DFT calculations are a valuable tool for investigating the nuances of chirality in molecules like (2S)-2-Butanol,3,3-dimethyl-. While specific DFT studies focusing solely on the stereoisomeric preferences of this exact molecule are not widely published, the methodology has been applied to its simpler chiral analog, 2-butanol, to study chirality aspects. nih.gov Such calculations can determine the relative energies of different conformers and enantiomers, providing insight into the most stable three-dimensional structures. By calculating properties like the adiabatic potential, researchers can understand the energy landscape of the molecule and predict its preferred conformations. researchgate.net For (2S)-2-Butanol,3,3-dimethyl-, DFT could be used to model the interactions that give rise to its specific optical activity and to differentiate its properties from its (2R)- enantiomer.

Computational methods, particularly DFT, are frequently used to calculate and refine thermochemical data. For 3,3-dimethyl-2-butanol, quantum chemical calculations have been performed using the DFT/B3LYP/6-311G** method to complement experimental results from techniques like inelastic incoherent neutron scattering and infrared absorption. researchgate.net These calculations, performed assuming an isolated molecule, allow for a direct comparison between theoretical predictions and experimental measurements of properties such as vibrational frequencies. researchgate.net This comparison helps to validate the experimental data and refine the understanding of the molecule's thermodynamic properties. researchgate.net

Quantum Chemical Methods for Spectroscopic Parameter Estimation and Prediction

Quantum chemical methods are instrumental in predicting and interpreting spectroscopic data. By calculating parameters like vibrational frequencies, these methods provide a theoretical basis for understanding experimental spectra. For 3,3-dimethyl-2-butanol, quantum chemical calculations have been used to analyze its molecular vibrational spectra. researchgate.net The results from these calculations are compared with experimental spectra obtained from mid-infrared spectroscopy, far-infrared absorption, and inelastic incoherent neutron scattering. researchgate.net This integrated approach, combining theoretical calculations with multiple forms of experimental spectroscopy, allows for a comprehensive assignment of vibrational modes and a deeper understanding of the molecule's dynamic behavior. researchgate.net

The table below summarizes the spectroscopic techniques and computational methods used in the study of 3,3-dimethyl-2-butanol. researchgate.net

| Experimental Technique | Computational Method | Purpose |

| Inelastic Incoherent Neutron Scattering (IINS) | DFT/B3LYP/6-311G | Comparison and discussion of molecular vibrational spectra. |

| Mid Infrared (MIR) Spectroscopy | DFT/B3LYP/6-311G | Comparison and discussion of molecular vibrational spectra. |

| Far Infrared (FIR) Absorption | DFT/B3LYP/6-311G** | Comparison and discussion of molecular vibrational spectra. |

This interactive table shows the synergy between experimental and computational approaches to study the vibrational properties of 3,3-dimethyl-2-butanol. researchgate.net

Stereochemical Modeling and Prediction of Enantioselectivity in Reactions

Computational and theoretical investigations play a pivotal role in understanding and predicting the outcomes of enantioselective reactions. For chiral molecules such as (2S)-2-Butanol, 3,3-dimethyl-, stereochemical modeling provides deep insights into the mechanisms that govern stereoselectivity. By calculating the energies of transition states, researchers can predict which stereoisomeric product will be favored in a reaction.

The bulky tert-butyl group of (2S)-2-Butanol, 3,3-dimethyl- imposes significant steric hindrance, which is a key factor in directing the stereochemical course of reactions. Computational models, particularly those based on Density Functional Theory (DFT), are adept at quantifying the energetic consequences of these steric interactions in transition state structures. These models can elucidate how the chiral alcohol, when used, for instance, as a chiral auxiliary or as a precursor to a chiral ligand, influences the facial selectivity of an approaching reagent to a prochiral substrate.